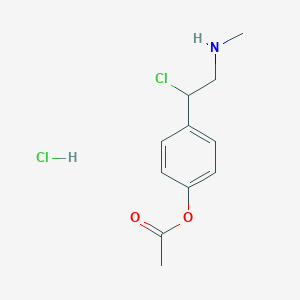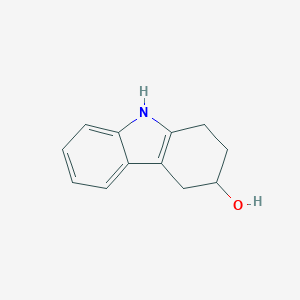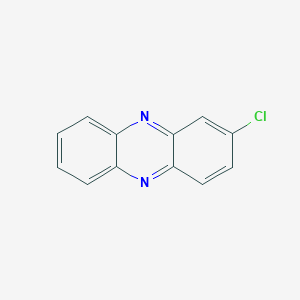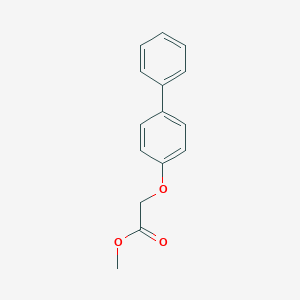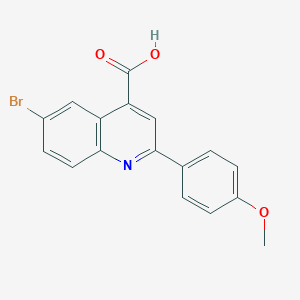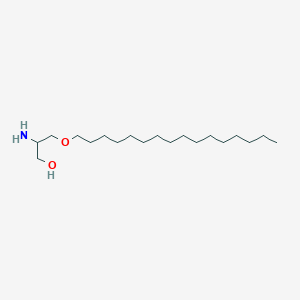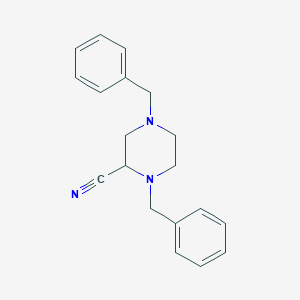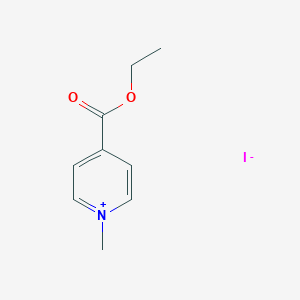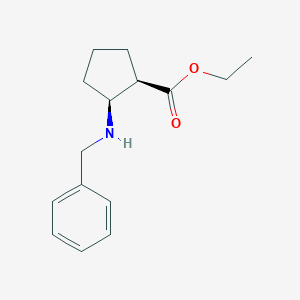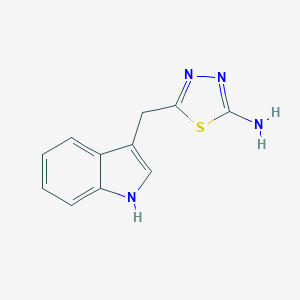
5-(1H-インドール-3-イルメチル)-1,3,4-チアゾール-2-アミン
説明
5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine (abbreviated as 5-IMT) is a heterocyclic compound that has found applications in various fields of science, such as organic synthesis, medicinal chemistry, and pharmacology. It is a versatile compound that can be used as a starting material for the synthesis of various compounds and as a catalyst for organic reactions. 5-IMT is also known to possess several biological activities, such as antimicrobial, antifungal, and anti-inflammatory activities.
科学的研究の応用
プロテオミクス研究
この化合物は、プロテオミクス研究において、タンパク質間の相互作用と機能を調べるための生化学的ツールとして使用されます。 インドール部分を含むその構造は、トリプトファンなどのアミノ酸にインドール環が広く存在することから、タンパク質結合部位や酵素-基質相互作用の研究に特に役立ちます .
バイオテクノロジー生産
この化合物を含むインドール誘導体は、バイオテクノロジー生産における可能性が探求されています。 それらは、より単純なインドールから合成することができ、天然の役割とフレーバー、香料、および治療の可能性を持つ生物活性分子の前駆体としての用途において価値があります .
抗菌作用
研究によると、インドール誘導体は抗菌作用を示す可能性があります。 例えば、ハロゲン化インドール誘導体は、E. coliと多剤耐性病原菌である黄色ブドウ球菌のパーシスター形成を根絶することが判明しており、新しい抗生物質の開発に役立つ可能性があります .
クオラムセンシングと微生物間のコミュニケーション
インドールは、クオラムセンシング、つまり集団密度に相関した刺激と応答のシステムにおいて重要な役割を果たします。 この化合物は、細菌シグナル伝達経路の研究に使用でき、細菌感染を制御するための新しい戦略の開発につながる可能性があります .
合成化学
合成化学では、この化合物はより複雑な分子を生成するためのビルディングブロックです。 そのインドールコアは、製薬化学における「優勢構造」であり、多くの受容体に高親和性結合を示すことが多く、これは医薬品開発にとって極めて重要です .
生物活性化合物の合成
インドール環系は、多くの生物活性化合物における重要な特徴です。 この化合物は、抗腫瘍、抗菌、抗ウイルス、または抗真菌活性を持つ分子の合成における前駆体として使用でき、新しい医薬品の発見に貢献します .
フレーバー・フレグランス業界
インドール成分があるため、この化合物はフレーバー・フレグランス業界で用途がある可能性があります。 インドールは、フレーバーや香料の生成において価値があることで知られており、この化合物の誘導体は、新しい感覚体験を開発するために使用できます .
天然色素
インドール誘導体は、天然色素に変換できます。 この化合物は、食品や化粧品での潜在的な用途を持つ色素として機能するハロゲン化および酸素化誘導体を生成するために化学的に修飾できます .
作用機序
Target of Action
The primary target of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine is the receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in apoptosis, necroptosis, and inflammatory pathways . Indole derivatives, including this compound, are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine, also known as Necrostatin-1, binds to a hydrophobic pocket of RIPK1, located between the N- and C-terminus of the kinase domain, locking RIPK1 in an inactive conformation . The Ser/Thr kinase activity of RIPK1 is essential for RIPK1-RIPK3-MLKL necrosome-mediated necroptosis upon TNF-α (tumor necrosis factor-α) signaling . Thus, Necrostatin-1 acts as an inhibitor of RIPK1-mediated necroptosis.
Biochemical Pathways
The compound affects the RIPK1-RIPK3-MLKL necrosome pathway, which is involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound prevents the formation of the necrosome, thereby inhibiting necroptosis . This can have downstream effects on various cellular processes, including inflammation and cell survival .
Result of Action
The inhibition of RIPK1 by 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine can reduce cell death and/or mortality in several disease models . For example, it has been shown to protect hippocampal (HT‐22) cells from glutamate‐induced oxytosis via increasing cellular glutathione (GSH) levels, decreasing reactive oxygen species production, inhibiting the nuclear translocation of apoptosis‐inducing factor and B-cell lymphoma 2 (Bcl‐2) /adenovirus E1B 19kDa‐interacting protein 3‐related pathways .
Action Environment
The action of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine can be influenced by various environmental factors. For instance, halogenated indole derivatives have been shown to eradicate persister formation by E. coli and the multidrug-resistant pathogen Staphylococcus aureus . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as the presence of other compounds, the specific cellular environment, and the presence of pathogens .
特性
IUPAC Name |
5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c12-11-15-14-10(16-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCFEMYJYGVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349585 | |
| Record name | 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153595-93-8 | |
| Record name | 5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153595-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



